molecular formula C14H15BrN2O2S B2491622 4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 477850-21-8

4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine

Cat. No.: B2491622
CAS No.: 477850-21-8
M. Wt: 355.25
InChI Key: KVUVSNHAFFHHHH-UHFFFAOYSA-N
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Description

4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a chemical compound with the molecular formula C14H15BrN2O2S. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves the reaction of 4-bromophenol with 2-chlorothiazole in the presence of a base to form 2-(4-bromophenoxy)thiazole. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenoxy group may enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(4-Chlorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine
  • 4-{[2-(4-Fluorophenoxy)-1,3-thiazol-5-yl]methyl}morpholine
  • 4-{[2-(4-Methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine

Uniqueness

4-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}morpholine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives.

Properties

IUPAC Name

4-[[2-(4-bromophenoxy)-1,3-thiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c15-11-1-3-12(4-2-11)19-14-16-9-13(20-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUVSNHAFFHHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN=C(S2)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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